4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile
CAS No.: 1242873-68-2
Cat. No.: VC3049342
Molecular Formula: C12H11N3
Molecular Weight: 197.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1242873-68-2 |
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Molecular Formula | C12H11N3 |
Molecular Weight | 197.24 g/mol |
IUPAC Name | 4,6-dimethyl-2-pyrrol-1-ylpyridine-3-carbonitrile |
Standard InChI | InChI=1S/C12H11N3/c1-9-7-10(2)14-12(11(9)8-13)15-5-3-4-6-15/h3-7H,1-2H3 |
Standard InChI Key | QURUFUYSOWROIY-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=C1C#N)N2C=CC=C2)C |
Canonical SMILES | CC1=CC(=NC(=C1C#N)N2C=CC=C2)C |
Introduction
Chemical Structure and Properties
Structural Features
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile features a pyridine core substituted with two methyl groups at positions 4 and 6, a pyrrole ring at position 2, and a cyano group (nitrile) at position 3. The structural arrangement resembles other substituted nicotinonitriles that have been investigated for their chemical and biological properties . The presence of the pyrrole ring is particularly significant as it introduces additional sites for potential interactions with biological targets through hydrogen bonding and π-π interactions.
Physicochemical Properties
While specific experimental data for 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is limited, its properties can be inferred from structurally similar compounds. Based on analogous structures, it likely appears as a crystalline solid at room temperature. The molecular weight of approximately 197-198 g/mol places it in a favorable range for potential drug development according to Lipinski's rule of five.
The compound would likely demonstrate solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), while having limited solubility in water – a characteristic shared by many heterocyclic compounds containing both pyridine and pyrrole rings .
Synthesis Methods
General Synthetic Approaches
The synthesis of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile can be approached through several established methods for nicotinonitrile derivatives. The literature describes multiple synthetic routes for structurally similar compounds that can be adapted for this specific molecule.
Multi-component Reaction Approach
One efficient approach involves multi-component reactions, which have been widely employed for the synthesis of nicotinonitrile derivatives. For example, the reaction of 3-oxo-3-phenylpropanenitrile (or similar β-ketonitriles) with ammonium acetate and appropriate aldehydes under specific conditions can yield nicotinonitrile scaffolds . This approach offers advantages such as atom economy and one-pot synthesis.
Nucleophilic Substitution Method
Another viable synthetic route could involve the nucleophilic substitution of a leaving group at position 2 of a pre-formed 4,6-dimethylnicotinonitrile scaffold with pyrrole. This approach typically involves:
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Preparation of 4,6-dimethyl-2-halonicotinonitrile (where the halogen acts as a leaving group)
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Reaction with pyrrole under basic conditions
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Purification of the desired product
Microwave-Assisted Synthesis
As documented for similar nicotinonitrile derivatives, microwave-assisted synthesis offers an efficient alternative to conventional heating methods. The use of microwave irradiation can significantly reduce reaction times and potentially increase yields . This approach has been employed for the synthesis of N-substituted 4,6-dimethyl-3-cyano-2-pyridones, which share structural similarities with our target compound.
Catalytic Systems
Various catalytic systems have been reported for the synthesis of nicotinonitrile derivatives, including:
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Nanomagnetic metal-organic frameworks (MOFs), which have shown promising results in promoting the formation of nicotinonitrile scaffolds
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Basic catalysts such as piperidine or triethylamine, which facilitate the condensation reactions leading to the pyridine ring formation
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Acid catalysts, which can promote certain steps in the synthetic pathway, particularly cyclization reactions
Table 1: Comparative Analysis of Potential Synthetic Methods for 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile
Synthetic Method | Advantages | Limitations | Key Reagents |
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Multi-component Reaction | One-pot procedure, atom economy | May require optimization for selectivity | β-ketonitriles, ammonium acetate, aldehydes |
Nucleophilic Substitution | Direct approach, potentially high selectivity | Multi-step synthesis, requires halogenated precursors | 4,6-dimethyl-2-halonicotinonitrile, pyrrole, base |
Microwave-Assisted Synthesis | Reduced reaction time, potential yield improvement | Requires specialized equipment | Similar to conventional methods, but under microwave conditions |
MOF-Catalyzed Synthesis | Environmentally friendly, recyclable catalyst | May require catalyst preparation | Nanomagnetic MOFs, reaction precursors |
Chemical Reactivity
Reactivity Patterns
The chemical reactivity of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is governed by its functional groups. Based on the behavior of structurally similar compounds, the following reactivity patterns can be anticipated:
Nitrile Group Transformations
The nitrile (C≡N) group at position 3 can undergo various transformations:
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Hydrolysis to carboxylic acid or amide
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Reduction to primary amine using appropriate reducing agents
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Participation in cycloaddition reactions leading to heterocyclic ring formations
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Reaction with nucleophiles such as Grignard reagents
Pyridine Ring Modifications
The pyridine ring can undergo nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing nitrile group. The methyl groups at positions 4 and 6 can participate in reactions typical of benzylic positions, such as oxidation or radical halogenation.
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds structurally related to 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile have been reported in the literature. Comparative analysis provides insights into structure-activity relationships and potential applications.
Table 2: Comparison of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile with Structural Analogs
Structure-Activity Relationships
The structural variations among these analogs provide valuable insights into structure-activity relationships. For instance:
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The presence of methyl groups at positions 4 and 6 in 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile likely enhances lipophilicity compared to unmethylated analogs, potentially improving membrane permeability
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The pyrrole ring, being less basic than pyrrolidine, would confer different hydrogen-bonding properties compared to 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile
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The position of substituents (e.g., methyl groups) significantly affects the electronic distribution across the molecule, influencing its reactivity and binding affinity to biological targets
Current Research Trends and Future Perspectives
Recent Developments
Recent research in the field of nicotinonitrile chemistry has focused on several key areas:
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Development of green synthesis methods, including solvent-free approaches and the use of recyclable catalysts such as nanomagnetic metal-organic frameworks
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Exploration of biological activities, particularly antimicrobial and anticancer properties, with emphasis on structure-activity relationships
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Application of computational methods to predict biological activities and optimize molecular structures
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Integration of nicotinonitrile scaffolds into hybrid molecules with enhanced biological profiles
Future Research Directions
Future research involving 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile may explore:
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Detailed evaluation of its biological activities, particularly against resistant microbial strains and specific cancer cell lines
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Development of more efficient and environmentally friendly synthetic routes
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Structural modifications to enhance specific properties such as solubility, bioavailability, or target selectivity
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Integration into drug delivery systems or development of prodrug approaches to improve pharmacokinetic properties
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Exploration of potential applications beyond medicinal chemistry, such as in materials science or catalysis
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